![molecular formula C11H12O2 B11962487 Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione CAS No. 25282-60-4](/img/structure/B11962487.png)
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione is a complex organic compound characterized by its unique molecular structure. It contains multiple rings and functional groups, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione involves multiple steps, including cyclization and functional group transformations. Specific synthetic protocols and reaction conditions are often tailored to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of catalysts and controlled environments is common to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalen-5(1h)-one: Shares a similar core structure but differs in functional groups.
2,4,6-Tri-substituted-1,3,5-Triazines: Similar in terms of ring structures and substitution patterns.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: Similar in terms of complex ring systems and potential biological activities.
Uniqueness
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
25282-60-4 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
tetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione |
InChI |
InChI=1S/C11H12O2/c12-8-2-4-5-3-9(13)11-7(5)1-6(4)10(8)11/h4-7,10-11H,1-3H2 |
Clave InChI |
UMTGRACNABMAJY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC(=O)C2C4C1C3CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


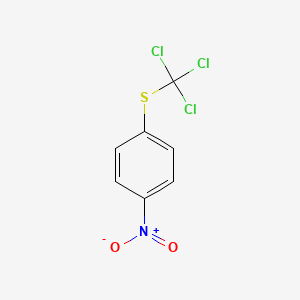
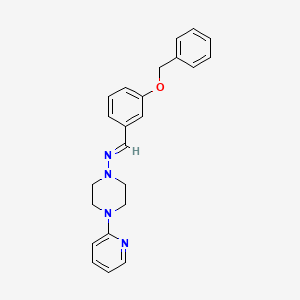
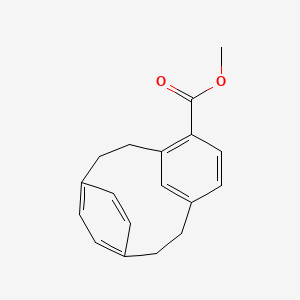

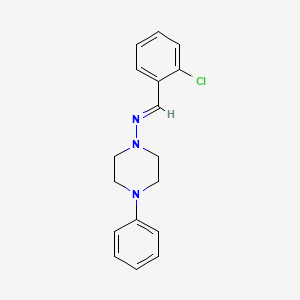
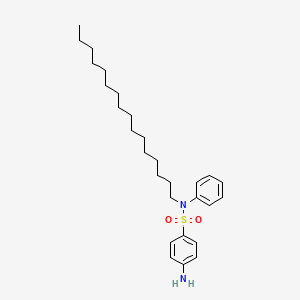

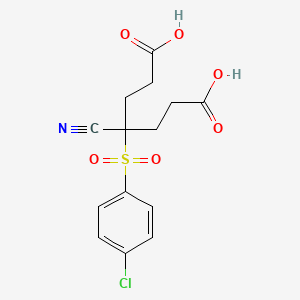
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11962476.png)

![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962491.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)
